![molecular formula C21H23N3O3 B2845745 (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379978-59-1](/img/structure/B2845745.png)
(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone, also known as MIP, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MIP is a small molecule that belongs to the class of indole derivatives and has been found to exhibit promising results in scientific research studies. In
作用机制
The mechanism of action of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects in scientific research studies. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. This compound has also been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
One of the main advantages of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone is its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and viral infections. This compound has also been found to have a favorable safety profile, which is an important consideration in the development of new drugs. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to administer in certain formulations.
未来方向
There are several potential future directions for the scientific research of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the mechanism of action of this compound, which could lead to the development of more effective therapeutic agents. Additionally, the potential of this compound as a therapeutic agent for neurological disorders such as Alzheimer's disease warrants further investigation.
合成方法
The synthesis of (6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone involves a multi-step reaction sequence that begins with the condensation of 2-methoxyphenylhydrazine with 4-formylpyridine to form the intermediate product, which is then converted into this compound through a series of reactions involving piperidine and methanone. The synthesis of this compound has been reported in several scientific research studies, and the purity and yield of the compound have been optimized through various methods.
科学研究应用
(6-Methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In scientific research studies, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models, and inhibit the replication of viruses such as HIV and HCV. This compound has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-18-5-4-16-11-20(23-19(16)12-18)21(25)24-10-2-3-15(13-24)14-27-17-6-8-22-9-7-17/h4-9,11-12,15,23H,2-3,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPURYBJQRVGAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)COC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2845665.png)
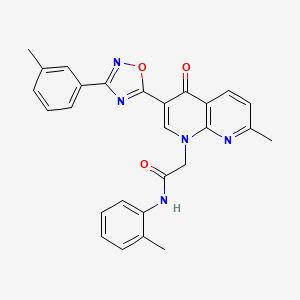

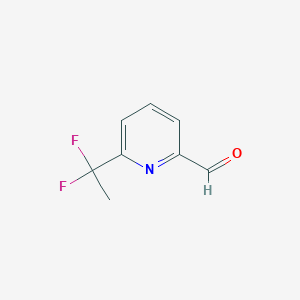
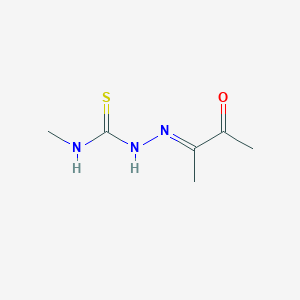
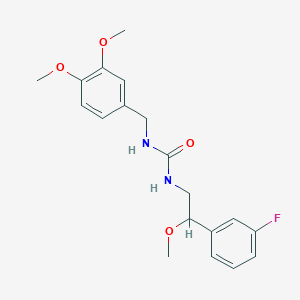
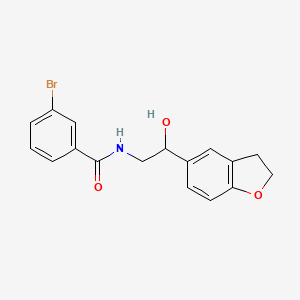
![tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B2845676.png)
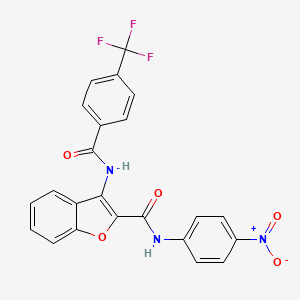
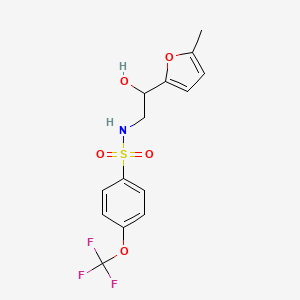
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2845679.png)

![1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2845683.png)
![3-methyl-5-[(E)-3-pyridinylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2845685.png)